molecular formula C7H11FO B2770593 (2-Fluorospiro[2.3]hexan-5-yl)methanol CAS No. 2253632-34-5

(2-Fluorospiro[2.3]hexan-5-yl)methanol

Cat. No.: B2770593
CAS No.: 2253632-34-5
M. Wt: 130.162
InChI Key: GCAKBOMLUPXXGY-UHFFFAOYSA-N
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Description

(2-Fluorospiro[2.3]hexan-5-yl)methanol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. It is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (2-Fluorospiro[2.3]hexan-5-yl)methanol are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorospiro[2.3]hexan-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to an alcohol.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield a spirocyclic ketone, while substitution reactions could produce a variety of spirocyclic derivatives.

Scientific Research Applications

(2-Fluorospiro[2.3]hexan-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluorospiro[2.3]hexan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane: Lacks the fluorine and methanol groups, making it less versatile in chemical reactions.

    (2-Chlorospiro[2.3]hexan-5-yl)methanol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    (2-Fluorospiro[2.3]hexan-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol, which can influence its solubility and reactivity.

Uniqueness

(2-Fluorospiro[2.3]hexan-5-yl)methanol is unique due to its combination of a spirocyclic structure, a fluorine atom, and a methanol group. This combination imparts distinct chemical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2-fluorospiro[2.3]hexan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-6-3-7(6)1-5(2-7)4-9/h5-6,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAKBOMLUPXXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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